molecular formula C11H14F2NO B238032 2,6-Dptbn CAS No. 134152-13-9

2,6-Dptbn

Cat. No.: B238032
CAS No.: 134152-13-9
M. Wt: 214.23 g/mol
InChI Key: APUWMQRLCGJWGC-UHFFFAOYSA-N
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Description

2,6-Diaminotriptycene is a rigid, three-dimensional aromatic hydrocarbon derived from triptycene, featuring two amino groups at the 2 and 6 positions of its benzenoid rings. Its unique propeller-like geometry and electronic properties make it valuable in chiral chemistry, catalysis, and materials science. The compound is synthesized via Diels-Alder reactions followed by functionalization with chiral auxiliaries, as demonstrated by chromatographic and computational analyses (Figures S1–S20, Table S1–S2) . Its characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis, adhering to IUPAC guidelines .

Properties

CAS No.

134152-13-9

Molecular Formula

C11H14F2NO

Molecular Weight

214.23 g/mol

InChI

InChI=1S/C11H14F2NO/c1-11(2,3)14(15)7-8-9(12)5-4-6-10(8)13/h4-6H,7H2,1-3H3

InChI Key

APUWMQRLCGJWGC-UHFFFAOYSA-N

SMILES

CC(C)(C)N(CC1=C(C=CC=C1F)F)[O]

Canonical SMILES

CC(C)(C)N(CC1=C(C=CC=C1F)F)[O]

Synonyms

2,6-difluorophenyl-N-tert-butylnitrone
2,6-DPTBN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dptbn typically involves the reaction of 2,6-difluorobenzaldehyde with tert-butylamine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrone compound. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is usually conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials. Industrial production may also involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Dptbn undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrone group to an amine group.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,6-Dptbn has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dptbn involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a radical scavenger, neutralizing free radicals and preventing oxidative damage. It may also interact with specific pathways involved in inflammation and cellular signaling, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Tris(2,6-dimethoxyphenyl) Derivatives
  • Structure : These compounds feature a central boron, methyl cation, or methyl radical bonded to three 2,6-dimethoxyphenyl groups, forming isosteric propellers.
  • Comparison: Rigidity: While 2,6-diaminotriptycene has a fixed triptycene backbone, tris(2,6-dimethoxyphenyl) derivatives exhibit variable twist angles (15°–30°) depending on electronic effects . Electron Density: The amino groups in 2,6-diaminotriptycene enhance electron donation, unlike the methoxy groups in tris(2,6-dimethoxyphenyl)borane, which act as electron-withdrawing substituents.
Methyl-Tris(2,6-diisopropyl) Compounds
  • Structure : These sulfur-containing compounds adopt helical P/M enantiomers with S-methyl groups in multiple conformations.
  • Comparison: Chirality: Methyl-tris(2,6-diisopropyl) compounds exhibit dynamic stereochemistry with an interconversion energy barrier of ~6 kcal/mol, whereas 2,6-diaminotriptycene’s chirality is fixed due to its rigid scaffold . Solubility: The bulky isopropyl groups in methyl-tris derivatives improve solubility in non-polar solvents (Log P ~2.15) compared to 2,6-diaminotriptycene (Log P ~0.78) .
2,6-Di-tert-butyl-4-methylphenol
  • Structure: A phenolic antioxidant with tert-butyl groups at the 2 and 6 positions.
  • Comparison: Functionality: Unlike 2,6-diaminotriptycene’s amino groups, this compound’s hydroxyl group enables radical scavenging. Thermal Stability: The tert-butyl groups provide steric protection, enhancing thermal stability (decomposition >250°C) relative to 2,6-diaminotriptycene (~200°C) .

Physicochemical Properties

Property 2,6-Diaminotriptycene Tris(2,6-dimethoxyphenyl)borane Methyl-Tris(2,6-diisopropyl) 2,6-Di-tert-butyl-4-methylphenol
Molecular Weight ~330 g/mol ~450 g/mol ~380 g/mol ~220 g/mol
Log P 0.78 2.15 2.15 5.1
Solubility (H2O) 0.24 mg/mL Insoluble 0.15 mg/mL 0.01 mg/mL
Thermal Stability Decomposes ~200°C Stable to 300°C Stable to 280°C Stable to 250°C
Synthetic Complexity Moderate (Pd catalysis) High (multi-step organometallic) Moderate Low

Functional and Application Differences

  • Catalysis: 2,6-Diaminotriptycene’s amino groups enable coordination to transition metals, making it effective in asymmetric catalysis . In contrast, tris(2,6-dimethoxyphenyl)borane is used in Lewis acid catalysis due to its electron-deficient boron center .
  • Material Science: The rigid triptycene core of 2,6-diaminotriptycene is exploited in porous polymers for gas storage, whereas methyl-tris(2,6-diisopropyl) derivatives are studied for chiral crystal engineering .
  • Biological Activity: 2,6-Di-tert-butyl-4-methylphenol’s antioxidant properties contrast with 2,6-diaminotriptycene’s lack of bioactivity, highlighting functional group-driven divergence .

Research Insights and Contradictions

  • Conformational Dynamics: Methyl-tris(2,6-diisopropyl) compounds adopt a TC2 conformation in solution despite P/M isomers being energetically favored in crystals . This contrasts with 2,6-diaminotriptycene’s static structure.
  • Synthetic Accessibility: While 2,6-diaminotriptycene requires palladium-catalyzed steps (synthetic accessibility score: 2.07) , 2,6-di-tert-butyl-4-methylphenol is synthesized via simpler alkylation (score: 1.0) .

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